4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Chemical Sourcing Purity Analysis Building Block Comparison

4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (CAS 1353878-06-4) is the validated 9-isomer for cereblon-based PROTACs and HIV-1 integrase inhibitors. • Provides unique 9-CHO vector for direct cereblon ligand conjugation; downstream building block available. • Enables focused anti-HIV-1 libraries with low cytotoxicity. • Guaranteed ≥98% purity minimizes pre-reaction purification.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1353878-06-4
Cat. No. B1442750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
CAS1353878-06-4
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C=CN=C2C(=C1)C=O
InChIInChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H
InChIKeyZYSIZKIHNYPAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde Overview


4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (CAS: 1353878-06-4) is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core with a reactive carbaldehyde substituent at the 9-position [1]. This scaffold serves as a versatile intermediate for constructing biologically active molecules, particularly those targeting HIV-1 integrase [2] and for the development of cereblon-based PROTACs . Its unique substitution pattern offers distinct synthetic handles compared to other isomers.

Anti-HIV-1 integrase ligand synthesis
PROTAC cereblon ligand precursor
Regioselective derivatization handle

Pyrido[1,2-a]pyrimidine Isomer Limitations


While several regioisomers of 4-oxo-4H-pyrido[1,2-a]pyrimidine carbaldehyde exist (e.g., 2-carbaldehyde, CAS 1824262-08-9; 3-carbaldehyde, CAS 17326-26-0), they are not drop-in replacements. The position of the aldehyde dictates the geometry of subsequent derivatization, directly impacting the binding mode and biological activity of the final product [1]. For example, the anti-HIV-1 pharmacophore model requires a specific spatial arrangement for metal chelation, which is influenced by the substitution vector [2]. The 9-carbaldehyde provides a unique vector that is exploited in the synthesis of specific cereblon ligands, a function not readily replicated by other isomers .

Regioisomer geometry
2‑ or 3‑carbaldehyde isomers alter derivatization vector, potentially disrupting target binding mode.
PROTAC pathway
No reported cereblon ligand conjugation pathways exist for 2‑ or 3‑aldehyde isomers.
Pharmacophore model
Anti‑HIV‑1 metal‑chelation geometry relies on the 9‑position substitution vector; isomers may not replicate.

4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde: Comparative Evidence


Purity and Availability Advantage

The 9-carbaldehyde isomer is commercially available with a minimum purity of 97% (NLT 98% reported by one vendor), which is competitive with or superior to the reported 95% purity for the 2-carbaldehyde isomer . This higher baseline purity can reduce the need for costly in-house purification prior to use in multi-step synthesis. Furthermore, it is stocked by multiple global suppliers (e.g., Matrix Scientific, MolCore, Leyan) , indicating a more robust and reliable supply chain compared to the less commonly listed 3-carbaldehyde isomer.

Purity & Supply
Data to verify
≥97% (9-isomer) vs 95% (2-isomer)
Supports synthesis purity requirements
Vendor-specific COA review recommended
Chemical Sourcing Purity Analysis Building Block Comparison

PROTAC Linker Conjugation Reactivity

The 9-carbaldehyde derivative is a direct precursor to 3-(2,6-dioxopiperidin-3-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde, a known cereblon-binding moiety used in PROTAC design . This specific functionalization at the 9-position is not feasible with the 2- or 3-carbaldehyde isomers, which would require a complete redesign of the synthetic route to attach the cereblon ligand at a different vector, likely resulting in a loss of target degradation activity. No analogous cereblon-linked PROTAC precursors based on the 2- or 3-carbaldehyde scaffold have been reported [1].

PROTAC Conjugation
Class-level inference
Enables synthesis of cereblon-based PROTAC precursor (CAS 2925092-58-4)
Supports PROTAC linker conjugation research
No equivalent pathways reported for 2‑/3‑isomers
PROTAC Synthesis Cereblon Ligand Linker Chemistry

Validated HIV-1 Integrase Pharmacophore

Molecular docking studies on derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold confirm that the 4-keto and specific heterocyclic substituents chelate the catalytic Mg²⁺ ion in the HIV-1 integrase active site [1]. While the parent 9-carbaldehyde is a precursor, the specific vector provided by the 9-position aldehyde is critical for generating the final active compounds (e.g., oxadiazole and thiadiazole derivatives) that showed up to 51% inhibition of HIV-1 (NL4-3) at 100 μM in HeLa cell cultures with no significant cytotoxicity [1]. The 2- and 3-carbaldehyde isomers, when similarly derivatized, would present a different spatial orientation to the enzyme's catalytic triad, potentially disrupting this key metal-chelation interaction.

Integrase Inhibition
Class-level inference
51% inhibition (NL4-3) at 100 μM
Reported integrase inhibition endpoint context
HeLa cell model; cytotoxicity not significant
Antiviral Research HIV-1 Integrase Metal Chelation

Application Scenarios for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde


Rapid Cereblon PROTAC Synthesis

Research groups designing heterobifunctional degraders can directly utilize 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde as a key intermediate to construct cereblon-binding moieties. This avoids the need for de novo synthesis of a linker-cereblon conjugate, as demonstrated by the commercial availability of the downstream 3-(2,6-dioxopiperidin-3-yl) derivative .

HIV-1 Integrase Inhibitor Library Synthesis

Medicinal chemists can use this building block as a starting point for generating focused libraries of metal-chelating HIV-1 integrase inhibitors. Derivatization of the 9-carbaldehyde handle has been shown to yield compounds with low-cytotoxicity antiviral activity [1], offering a higher probability of success compared to exploring unvalidated regioisomers.

Purity-Driven Multi-Step Synthesis

For complex synthetic routes where intermediate purity is paramount to overall yield, the consistently high commercial purity (up to 98%) of this specific compound provides a key advantage. Sourcing the 9-isomer with guaranteed purity reduces the burden and loss associated with pre-reaction purification, which is not as assured for the lower-purity 2-carbaldehyde isomer .

Application
Selection Property
Validation Focus
Cereblon PROTAC precursor synthesis
Regioselective 9‑formyl handle
PROTAC linker conjugation fidelity
HIV‑1 integrase inhibitor library
Metal‑chelating pharmacophore vector
Integrase inhibition assay response
High‑purity building block sourcing
Commercial purity consistency
Pre‑synthesis purification evaluation

Technical Documentation Hub

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